N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide
Brand Name: Vulcanchem
CAS No.: 471880-79-2
VCID: VC21437331
InChI: InChI=1S/C14H12ClN3O3/c15-10-4-6-11(7-5-10)20-9-13(19)21-18-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,18)
SMILES: C1=CC=NC(=C1)C(=NOC(=O)COC2=CC=C(C=C2)Cl)N
Molecular Formula: C14H12ClN3O3
Molecular Weight: 305.71g/mol

N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide

CAS No.: 471880-79-2

Cat. No.: VC21437331

Molecular Formula: C14H12ClN3O3

Molecular Weight: 305.71g/mol

* For research use only. Not for human or veterinary use.

N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide - 471880-79-2

Specification

CAS No. 471880-79-2
Molecular Formula C14H12ClN3O3
Molecular Weight 305.71g/mol
IUPAC Name [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenoxy)acetate
Standard InChI InChI=1S/C14H12ClN3O3/c15-10-4-6-11(7-5-10)20-9-13(19)21-18-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,18)
Standard InChI Key JZWGCONBFOFQTA-UHFFFAOYSA-N
Isomeric SMILES C1=CC=NC(=C1)/C(=N\OC(=O)COC2=CC=C(C=C2)Cl)/N
SMILES C1=CC=NC(=C1)C(=NOC(=O)COC2=CC=C(C=C2)Cl)N
Canonical SMILES C1=CC=NC(=C1)C(=NOC(=O)COC2=CC=C(C=C2)Cl)N

Introduction

N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide is a complex organic compound belonging to the pyridine derivatives class. It features a pyridine ring substituted with a carboximidamide group and an acetoxy moiety linked to a 4-chlorophenoxy group. This structural arrangement suggests potential biological activities, making it a compound of interest in pharmaceutical research .

Synthesis and Reactivity

The synthesis of N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide typically involves several key steps, requiring controlled conditions such as specific temperatures, solvents (e.g., dichloromethane or ethanol), and catalysts (e.g., triethylamine) to facilitate efficient reactions. The yield and purity of the final product can be optimized by adjusting these parameters.

Synthesis Steps

  • Starting Materials: Pyridine derivatives and chlorinated phenols.

  • Solvents: Dichloromethane or ethanol.

  • Catalysts: Triethylamine.

  • Conditions: Controlled temperature and pressure.

Potential Biological Activities

Given its structural similarity to known pharmacophores, N'-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide may interact with specific biological targets, potentially influencing enzymatic pathways or receptor activities. Biological assays are necessary to fully elucidate its mechanism of action, which could involve evaluating its binding affinity to target proteins or assessing its effects on cellular processes in vitro.

Potential Applications

  • Pharmaceutical Research: Due to its potential biological activities.

  • Biological Assays: Necessary for understanding its mechanism of action.

Analytical Techniques

The compound's structure and purity can be analyzed using various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into molecular configuration.

  • Mass Spectrometry: Offers data on molecular weight and fragmentation patterns.

  • Infrared Spectroscopy: Helps identify functional groups.

  • Thermogravimetric Analysis: Useful for studying thermal stability and decomposition characteristics.

Analytical Techniques Table

TechniquePurpose
NMR SpectroscopyMolecular configuration and purity
Mass SpectrometryMolecular weight and fragmentation
Infrared SpectroscopyFunctional group identification
Thermogravimetric AnalysisThermal stability and decomposition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator